1H-Benz[f]indazole, 3-phenyl-
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Overview
Description
1H-Benz[f]indazole, 3-phenyl- is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential medicinal applications. The 3-phenyl substitution on the indazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benz[f]indazole, 3-phenyl- can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . Additionally, the synthesis can be achieved through reductive cyclization reactions and the use of aryne chemistry .
Industrial Production Methods: Industrial production of 1H-Benz[f]indazole, 3-phenyl- typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Benz[f]indazole, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reductive cyclization reactions are commonly used in its synthesis.
Substitution: The compound can participate in substitution reactions, such as the reaction with hydrazine to form benzylidenehydrazine.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite, oxygen atmosphere.
Reduction: Hydrazine, ortho-substituted benzaldehyde.
Substitution: Hydrazine, ortho-substituted benzaldehyde.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Benz[f]indazole, 3-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benz[f]indazole, 3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, catalyzed by 5-lipoxygenase . This inhibition is crucial for its anti-inflammatory effects. Additionally, the compound can act as an inhibitor of protein kinases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
1H-Indazole: A basic indazole structure without the 3-phenyl substitution.
2H-Indazole: A tautomeric form of 1H-indazole.
1-Methyl-1H-indazole-4-acetic acid: A derivative with anti-inflammatory activities.
Uniqueness: 1H-Benz[f]indazole, 3-phenyl- stands out due to its enhanced biological activities and chemical properties conferred by the 3-phenyl substitution. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
55270-98-9 |
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Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-phenyl-1H-benzo[f]indazole |
InChI |
InChI=1S/C17H12N2/c1-2-6-12(7-3-1)17-15-10-13-8-4-5-9-14(13)11-16(15)18-19-17/h1-11H,(H,18,19) |
InChI Key |
CAIDCMHTQGCBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
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